Cas no 520-68-3 ((+)-Echimidine)
(+)-Echimidine structure
Product Name:(+)-Echimidine
CAS-Nr.:520-68-3
MF:C20H31NO7
MW:397.462646722794
CID:368549
PubChem ID:5281729
Update Time:2025-11-02
(+)-Echimidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-threo-Pentitol,1,5-dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methoxy]carbonyl]-
- (7aR)-7-[(Ξ)-2,3-Dihydroxy-2-((Ξ)-1-hydroxy-aethyl)-3-methyl-butyryloxymethyl]-1c-(2-methyl-cis-crotonoyloxy)-(7ar)-2,3,5,7a-tetrahydro-1H-pyrrolizin
- (+)-Echimidine
- (7aR)-7-[(Ξ)-2,3-dihydroxy-2-((Ξ)-1-hydroxy-ethyl)-3-methyl-butyryloximethyl]-1c-(2-methyl-cis-crotonoyloxy)-(7ar)-2,3,5,7a-tetrahydro-1H-pyrrolizin
- ECHIMIDINE(P)
- L-threo-Pentitol,1,5-dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrr
- 2-BUTENOIC ACID, 2-METHYL-, 7-((2,3-DIHYDROXY-2-(1- HYDROXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-2,3,5,7A- TETRAHYDRO-1H-PYRROLIZIN-1-YL ESTER, (1R- (1.ALPHA.(Z),7(2R*,3S*),7A.BETA.))-
- CS-0084054
- L-THREO-PENTITOL, 1,5-DIDEOXY-2-C-METHYL-3-C-((((1R,7AR)-2,3,5,7A-TETRAHYDRO-1-(((2Z)-2-METHYL-1-OXO-2-BUTENYL)OXY)-1H-PYRROLIZIN-7-YL)METHOXY)CARBONYL)-
- DTXCID301477879
- DTXSID501020028
- Q27106462
- 7-Angelyl-9-echimidinylretronecine
- ECHIMIDINE, (+)-
- HY-124050
- 31NEL09379
- (1R,7aR)-7-((((R)-2,3-Dihydroxy-2-((S)-1-hydroxyethyl)-3-methylbutanoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (Z)-2-methylbut-2-enoate
- CHEMBL2269162
- L-THREO-PENTITOL, 1,5-DIDEOXY-2-C-METHYL-3-C-((((1R,7AR)-2,3,5,7A-TETRAHYDRO-1-(((2Z)-2-METHYL-1-OXO-2-BUTEN-1-YL)OXY)-1H-PYRROLIZIN-7-YL)METHOXY)CARBONYL)-
- AKOS040761651
- Echimidine 100 microg/mL in Water
- SCHEMBL3414540
- ECHIMIDINE
- 520-68-3
- 2-Butenoic acid, 2-methyl-, 7-((2,3-dihydroxy-2-(1-hydroxyethyl)-3-methyl-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-(1alpha(Z),7(2R*,3S*),7abeta))-
- UNII-31NEL09379
- 2-BUTENOIC ACID, 2-METHYL-, 7-((2,3-DIHYDROXY-2-(1- HYDROXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-2,3,5,7A- TETRAHYDRO-1H-PYRROLIZIN-1-YL ESTER
- ECHIMIDINE [HSDB]
- HSDB 3483
- CHEBI:4744
- NS00067006
- 2-Butenoic acid, 2-methyl-, 7-((2,3-dihydroxy-2-(1-hydroxyethyl)-3-methyl-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester
- Cynoglossofin
- Cyanoglossophine
- Heliosupin
- Cynoglossophine
- 7-Angelyl-9-echimidinylheliotridine
- Cynoglossofine
- Heliosupine
- Echimidine perchlorate
- [(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
- DA-52796
-
- Inchi: 1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1
- InChI-Schlüssel: HRSGCYGUWHGOPY-LYHHMGRNSA-N
- Lächelt: O(C(/C(=C\C)/C)=O)[C@@H]1CCN2CC=C(COC([C@@]([C@H](C)O)(C(C)(C)O)O)=O)[C@@H]21
Berechnete Eigenschaften
- Genaue Masse: 397.21000
- Monoisotopenmasse: 397.21
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 9
- Komplexität: 684
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 117A^2
- XLogP3: -0.1
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: Not available
- Siedepunkt: 520.9°C (rough estimate)
- Flammpunkt: 277.8°C
- Brechungsindex: 1.5614 (estimate)
- Löslichkeit: Leicht löslich (1,2 g/l) (25°C),
- PSA: 116.53000
- LogP: 0.24260
- Dampfdruck: 0.0±3.2 mmHg at 25°C
(+)-Echimidine Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:UN 3077 9 / PGIII
- Sicherheitshinweise: H303+H313+H333
- Gefahrenklasse:6.1(b)
- PackingGroup:III
- Lagerzustand:−20°C
(+)-Echimidine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | E325580-0.25mg |
(+)-Echimidine |
520-68-3 | 0.25mg |
$ 360.00 | 2022-06-05 | ||
| TRC | E325580-0.5mg |
(+)-Echimidine |
520-68-3 | 0.5mg |
$ 695.00 | 2022-06-05 | ||
| TRC | E325580-1mg |
(+)-Echimidine |
520-68-3 | 1mg |
$ 1350.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E28520-5mg |
(7aR)-7-[(Ξ)-2,3-dihydroxy-2-((Ξ)-1-hydroxy-ethyl)-3-methyl-butyryloximethyl]-1c-(2-methyl-cis-crotonoyloxy)-(7ar)-2,3,5,7a-tetrahydro-1H-pyrrolizin |
520-68-3 | ,HPLC≥95% | 5mg |
¥8548.0 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3913-1 mg |
Echimidine |
520-68-3 | 1mg |
¥2475.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3913-1mg |
Echimidine |
520-68-3 | 1mg |
¥ 2475 | 2024-07-20 | ||
| PhytoLab | 86541-50mg |
Echimidine perchlorate |
520-68-3 | ≥ 90.0 % | 50mg |
€1863 | 2023-10-25 | |
| PhytoLab | 86541-250mg |
Echimidine perchlorate |
520-68-3 | ≥ 90.0 % | 250mg |
€8797.5 | 2023-10-25 | |
| PhytoLab | 86541-500mg |
Echimidine perchlorate |
520-68-3 | ≥ 90.0 % | 500mg |
€16560 | 2023-10-25 | |
| PhytoLab | 86541-1000mg |
Echimidine perchlorate |
520-68-3 | ≥ 90.0 % | 1000mg |
€31050 | 2023-10-25 |
(+)-Echimidine Verwandte Literatur
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
520-68-3 ((+)-Echimidine) Verwandte Produkte
- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))
- 10285-06-0((+)-Intermedine)
- 303-34-4(Lasiocarpine)
- 303-33-3(heliotrine)
- 115712-88-4(2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-)
- 127-30-0(Lasiocarpine N-Oxide)
- 15503-87-4(Usaramine)
- 130-01-8(Senecionine)
- 15503-86-3(Retrorsine N-Oxide)
- 315-22-0(Monocrotaline)
Empfohlene Lieferanten
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
CN Lieferant
Großmenge